molecular formula C13H12S B2395782 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene CAS No. 4565-20-2

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene

Cat. No.: B2395782
CAS No.: 4565-20-2
M. Wt: 200.3
InChI Key: BOEZUVGDVWVKRQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene is an organic compound with the molecular formula C13H12S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a 4-methylphenyl group attached to the ethenyl side chain, which is conjugated with the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and 4-methylbenzaldehyde.

    Reaction: The key reaction is the Wittig reaction, where the aldehyde group of 4-methylbenzaldehyde reacts with a phosphonium ylide derived from thiophene. This reaction forms the ethenyl linkage between the thiophene and the 4-methylphenyl group.

    Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-10H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZUVGDVWVKRQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.